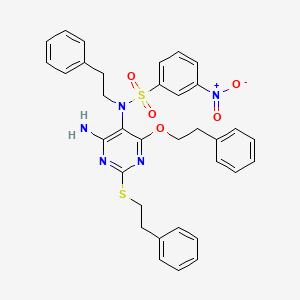![molecular formula C32H23FN4OS B15137079 2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a complex organic compound that features a quinoline core linked to an imidazole ring, with additional phenyl and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The quinoline core is then introduced through a series of condensation reactions involving appropriate aromatic aldehydes and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone and imidazolone derivatives.
Reduction: Reduced forms of the imidazole and quinoline rings.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the quinoline and sulfanyl groups.
Quinoline derivatives: Similar quinoline core but different substituents.
Fluorophenylacetamide derivatives: Similar acetamide group but different aromatic cores.
Uniqueness
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is unique due to its combination of the imidazole and quinoline cores with the sulfanyl and fluorophenylacetamide groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C32H23FN4OS |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C32H23FN4OS/c33-24-15-17-25(18-16-24)34-28(38)20-39-32-26(19-23-13-7-8-14-27(23)35-32)31-36-29(21-9-3-1-4-10-21)30(37-31)22-11-5-2-6-12-22/h1-19H,20H2,(H,34,38)(H,36,37) |
InChI-Schlüssel |
AVFLFURFKAQURT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)




![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)




